Sodium metabisulfite

Descripción general

Descripción

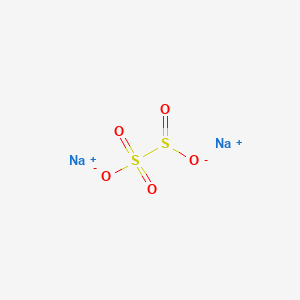

Sodium metabisulfite, also known as sodium pyrosulfite, is an inorganic compound with the chemical formula Na₂S₂O₅. It is a white to yellowish powder with a faint sulfur dioxide odor. This compound is widely used as a disinfectant, antioxidant, and preservative agent in various industries, including food, pharmaceuticals, and water treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium metabisulfite can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction proceeds as follows: [ \text{SO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] [ \text{SO}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 ]

In this process, sodium sulfite initially precipitates as a yellow solid when sulfur dioxide is introduced to a sodium hydroxide solution. With the addition of more sulfur dioxide, the solid dissolves to form this compound, which crystallizes upon cooling .

Industrial Production Methods: Industrial production of this compound involves passing sulfur dioxide gas through a solution of sodium hydroxide or sodium carbonate. The resulting sodium sulfite solution is then further treated with sulfur dioxide to produce this compound. The final product is obtained by evaporating the solution to yield crystalline this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sodium sulfate. [ \text{Na}_2\text{S}_2\text{O}_5 + \text{O}_2 \rightarrow 2 \text{Na}_2\text{SO}_4 ]

Reduction: It acts as a reducing agent, converting ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Acid-Base Reactions: When treated with strong acids like hydrochloric acid, it releases sulfur dioxide gas. [ 2 \text{HCl} + \text{Na}_2\text{S}_2\text{O}_5 \rightarrow 2 \text{SO}_2 + 2 \text{NaCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or hydrogen peroxide.

Reducing Agents: this compound itself acts as a reducing agent.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Sodium sulfate.

Reduction: Ferrous ions.

Acid-Base Reactions: Sulfur dioxide gas, sodium chloride, and water

Aplicaciones Científicas De Investigación

Food Industry

Preservative and Antioxidant:

Sodium metabisulfite is extensively used as a food preservative due to its antimicrobial properties, which inhibit the growth of bacteria and fungi. It is particularly effective in preventing spoilage in dried fruits, wines, and other perishable goods. The compound acts by releasing sulfur dioxide (SO₂), which creates an environment unfavorable for microbial growth .

Case Study:

A study demonstrated that this compound effectively preserved the quality of fruit during shipping. The application of this compound significantly reduced spoilage rates, ensuring that fruits maintained their freshness upon arrival at markets .

Analytical Methods:

Recent advancements in analytical techniques have improved the detection of this compound in food products. For instance, electrochemical sensors based on reduced graphene oxide have been developed to quantify this compound concentrations in various food samples, enhancing food safety protocols .

Pharmaceutical Applications

Antioxidant Agent:

In the pharmaceutical industry, this compound is used as an antioxidant in drug formulations to prevent oxidative degradation of active ingredients. Its ability to scavenge free radicals makes it valuable in maintaining the stability of sensitive compounds .

Case Study:

Research has shown that this compound can enhance the efficacy of certain medications by stabilizing their formulations against oxidative damage. This application is crucial for drugs that are prone to degradation when exposed to air or light .

Water Treatment

Chlorine Removal:

this compound serves as a dechlorinating agent in water treatment processes. It effectively neutralizes residual chlorine in drinking water and wastewater, making it safer for consumption and environmental discharge .

Industrial Use:

In industrial settings, this compound is utilized to treat high-pressure reverse osmosis membranes, extending their lifespan by preventing fouling and scaling during storage periods .

Industrial Applications

Textile and Leather Industries:

this compound is employed as a bleaching agent and reducing agent in the textile industry for dyeing processes. It helps achieve desired color effects while also being used in leather tanning to improve the quality of finished products .

Photography:

In photography, this compound acts as a developing agent in photographic processing, contributing to image clarity and quality by reducing silver halides .

Health and Safety Considerations

While this compound has numerous beneficial applications, it poses certain health risks. Exposure can lead to allergic reactions such as contact dermatitis and respiratory issues, particularly among workers handling the compound in industrial settings . Therefore, proper safety measures must be implemented to mitigate these risks.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Food Industry | Preservative and antioxidant for perishable goods | Reduces spoilage; maintains freshness |

| Pharmaceutical | Antioxidant in drug formulations | Enhances stability; prevents degradation |

| Water Treatment | Dechlorination agent | Improves water safety |

| Textile Industry | Bleaching and dyeing agent | Achieves desired colors; improves quality |

| Photography | Developing agent for photographic processing | Enhances image clarity |

Mecanismo De Acción

Sodium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide gas upon dissolution in water. This gas acts as an antimicrobial and antioxidant agent, inhibiting the growth of bacteria and fungi and preventing oxidation of various compounds. The molecular targets include microbial cell walls and oxidative pathways, where sulfur dioxide disrupts cellular processes and prevents spoilage .

Comparación Con Compuestos Similares

Sodium Bisulfite (NaHSO₃): Used as a food preservative and in water treatment. It has a similar reducing property but differs in its chemical composition and specific applications.

Potassium Metabisulfite (K₂S₂O₅): Often preferred in winemaking due to its lower sodium content, making it suitable for individuals monitoring their sodium intake .

Uniqueness of Sodium Metabisulfite: this compound is unique in its high solubility in water and its ability to release sulfur dioxide gas efficiently. This makes it particularly effective as a preservative and antioxidant in various applications, from food preservation to pharmaceutical formulations .

Actividad Biológica

Sodium metabisulfite (SMB), a widely used compound in food preservation and various industrial applications, exhibits significant biological activity that has been the subject of extensive research. This article explores its biological effects, mechanisms of action, and implications for health, supported by data tables and case studies.

This compound (Na2S2O5) is primarily recognized for its antioxidant and antimicrobial properties. However, its biological activity extends beyond these functions, influencing cellular processes such as apoptosis, oxidative stress, and immune response. This article synthesizes findings from various studies to provide a comprehensive overview of SMB's biological effects.

- Antioxidant Properties : SMB acts as an antioxidant by scavenging free radicals, which can prevent oxidative damage to cells. However, in certain contexts, it may also exhibit prooxidant effects that lead to cellular damage.

- Cytotoxicity and Apoptosis : Research has shown that SMB can induce apoptosis in human cells. For instance, a study demonstrated that exposure to SMB significantly decreased the viability of human fetal foreskin fibroblast cells (HFFF2), leading to increased levels of pro-apoptotic markers such as Bax and caspases 8 and 9 .

- Thiamine Depletion : SMB has been shown to inhibit the growth of Acanthamoeba trophozoites by depleting thiamine from the growth medium, highlighting its potential as an anti-parasitic agent .

- Impact on Immune Function : Subchronic exposure to SMB has been linked to alterations in immune function and biochemical parameters in animal models. Studies indicate increased levels of calcium, urea, creatinine, and transaminases alongside decreased immunoglobulin levels .

Case Study 1: Cytotoxic Effects on Human Cells

A study focusing on HFFF2 cells revealed that SMB at a concentration of 25 µM reduced cell survival rates by 50%. The mechanism involved apoptosis activation through increased reactive oxygen species (ROS) levels and autophagy induction .

Case Study 2: Treatment of Calcinosis Cutis

Topical application of a 25% this compound ointment was successfully used in a child with traumatic dystrophic calcinosis cutis. After three months of treatment, significant resolution of lesions was observed, demonstrating SMB's therapeutic potential in dermatological conditions .

Table 1: Cytotoxic Effects of this compound on HFFF2 Cells

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase Activation) |

|---|---|---|

| 0 | 100 | Baseline |

| 5 | 90 | Low |

| 10 | 70 | Moderate |

| 25 | 50 | High |

Table 2: Biochemical Changes Induced by this compound in Wistar Rats

| Parameter | Control Group (Mean ± SD) | SMB Group (1%) (Mean ± SD) | SMB Group (4%) (Mean ± SD) |

|---|---|---|---|

| Calcium (mg/dL) | 9.0 ± 0.5 | 11.5 ± 0.7** | 12.0 ± 0.6*** |

| Urea (mg/dL) | 30 ± 5 | 45 ± 6** | 55 ± 7*** |

| Creatinine (mg/dL) | 0.8 ± 0.1 | 1.2 ± 0.2** | 1.5 ± 0.3*** |

| Immunoglobulin G | Normal | Decreased | Decreased |

*Statistical significance: **p < 0.01; ***p < 0.001 compared to control group.

Análisis De Reacciones Químicas

Hydrolysis in Water

Upon dissolution, sodium metabisulfite undergoes hydrolysis to form sodium bisulfite (NaHSO₃):

This equilibrium generates bisulfite ions, which are responsible for its antioxidant and preservative properties . The solution becomes acidic (pH ~4.6) due to the release of sulfurous acid (H₂SO₃) .

Reaction with Strong Acids

Treatment with hydrochloric acid (HCl) liberates sulfur dioxide (SO₂), a pungent and toxic gas:

This reaction is critical in industrial processes requiring SO₂ generation . Similar behavior occurs with other strong acids, such as sulfuric acid.

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into sodium sulfite (Na₂SO₃) and sulfur dioxide:

This decomposition is exothermic and releases toxic fumes, necessitating controlled industrial conditions .

From Sodium Hydroxide and Sulfur Dioxide

The process involves saturating sodium sulfite with excess SO₂, followed by crystallization .

From Sodium Bisulfite

Cooling a saturated sodium bisulfite solution yields the product:

Industrial methods optimize yield by controlling pH, temperature, and SO₂ concentration .

Redox Reactions

This compound acts as a reducing agent, participating in radical and transition metal-catalyzed processes:

Reaction with Oxidizing Agents

It reacts violently with chlorates, producing unstable chlorine dioxide (ClO₂):

Such reactions necessitate strict safety protocols due to explosion risks .

Industrial and Environmental Interactions

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling sodium metabisulfite in laboratory settings?

this compound requires strict safety measures due to its reactivity and health risks. Researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, goggles, and respiratory protection, to avoid inhalation or skin contact .

- Work in well-ventilated areas or fume hoods to mitigate exposure to sulfur dioxide (SO₂) gas, which forms upon reaction with acids or moisture .

- Implement emergency procedures (e.g., eye wash stations, decontamination showers) and avoid mixing with oxidizers or strong acids to prevent hazardous reactions .

Q. How does this compound function as a reducing agent in redox reactions?

this compound (Na₂S₂O₅) dissociates into bisulfite ions (HSO₃⁻) in aqueous solutions, which act as electron donors. For example, in chromium(VI) reduction:

- Under acidic conditions (pH 2–4), it reduces Cr(VI) to Cr(III), with reaction efficiency dependent on pH, stoichiometry, and reaction time .

- Experimental validation involves titration with this compound while monitoring pH and redox potential to confirm completion (e.g., colorimetric assays for residual Cr(VI)) .

Q. What distinguishes this compound from sodium bisulfite in experimental applications?

While both release sulfite ions, their chemical behaviors differ:

- This compound (Na₂S₂O₅) provides two bisulfite ions per molecule upon hydrolysis, whereas sodium bisulfite (NaHSO₃) releases one .

- Metabisulfite is preferred in acidic environments (e.g., wine preservation) for sustained SO₂ release, while bisulfite is used in neutral/basic conditions (e.g., water treatment) .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is a robust approach:

- Use a Primesep SB mixed-mode column (4.6 × 150 mm, 5 µm) with a mobile phase of water/acetonitrile and phosphate buffer (pH 2.5) at 1.0 mL/min .

- Detect at 270 nm, with retention times ~3.7 min for this compound and ~5.0 min for ascorbic acid, enabling simultaneous quantification .

Q. How can researchers optimize pH conditions for this compound-mediated reactions (e.g., chromium reduction)?

- Conduct controlled titration experiments across pH gradients (e.g., pH 2 vs. 4) to assess reaction kinetics and efficiency .

- At pH 2, Cr(VI) reduction is rapid but may require post-reaction stabilization (e.g., trisodium phosphate to bind Cr(III) and prevent reoxidation) .

Q. What experimental designs are effective for studying this compound in food preservation (e.g., inhibiting enzymatic browning)?

- Use a randomized block design with varying concentrations (e.g., 0.5–1% w/v) and soaking durations .

- Compare with alternative treatments (e.g., calcium chloride, lime) and measure outcomes like polyphenol oxidase activity, color retention, and SO₂ residue via spectrophotometry .

Q. How does this compound compare to other depressants in mineral flotation (e.g., lead-copper separation)?

- In selective flotation, this compound (5 g/t dosage) suppresses lead oxidation more effectively than potassium dichromate, as shown by higher lead recovery rates (85–90% vs. 75–80%) .

- Monitor pulp potential and froth characteristics to optimize dosage and minimize copper interference .

Q. How can contradictory data on this compound’s reactivity be resolved in environmental remediation studies?

- Replicate experiments under standardized conditions (e.g., matrix composition, temperature) to isolate variables. For instance, Cr(VI) reduction efficiency varies in synthetic vs. groundwater matrices due to competing ions .

- Use multivariate analysis (ANOVA) to identify statistically significant factors (e.g., pH, interfering ions) .

Q. What methodologies assess the synergistic effects of this compound with antioxidants (e.g., ascorbic acid)?

- Design factorial experiments to test combinations at varying ratios. Measure oxidative stability (e.g., peroxide value in oils) or SO₂ retention over time .

- Statistically model interactions using response surface methodology (RSM) to identify optimal formulations .

Q. How can decomposition products of this compound be characterized under thermal stress?

- Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., SO₂) .

- Monitor pH and conductivity in aqueous solutions heated to 40–60°C to correlate decomposition rates with temperature .

Propiedades

InChI |

InChI=1S/2Na.H2O5S2/c;;1-6(2)7(3,4)5/h;;(H,1,2)(H,3,4,5)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZFUMHJMZEROT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O5, Na2O5S2 | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium disulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_disulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18403-71-9 (unspecified hydrochloride salt) | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0029684 | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation. Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent., White crystals or crystalline powder, White to yellowish crystals or powder with an odor of sulfur dioxide; [NIOSH], WHITE POWDER WITH CHARACTERISTIC ODOUR., White to yellowish crystals or powder with a slight odor of sulfur., White to yellowish crystals or powder with an odor of sulfur dioxide. | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium metabisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

54 % (NIOSH, 2023), Freely soluble in water, glycerol; slightly soluble in alcohol, Soluble in ethanol, 66.7 g/100 g water at 25 °C, Very soluble in sodium bisulfite, In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol, Solubility in water, g/100ml at 20 °C: 65 (good), 54% | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (NIOSH, 2023) - Denser than water; will sink, Specific gravity: 1.4 at 25 °C/4 °C, 2.36 g/cm³, 1.4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite., The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells., The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02., The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms., For more Mechanism of Action (Complete) data for SODIUM METABISULFITE (7 total), please visit the HSDB record page. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder, White to yellowish crystals or powder., Colorless crystals, White granular or powdered salt | |

CAS No. |

7681-57-4; 7757-74-6, 7681-57-4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metabisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VON5FNS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

greater than 302 °F (Decomposes) (NIOSH, 2023), >302 °F (decomposes), >302 °F (Decomposes) | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.